2-氯-3-(对甲苯基)喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

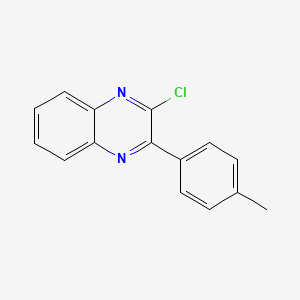

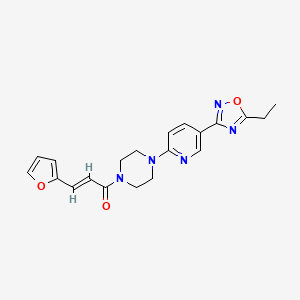

2-Chloro-3-(p-tolyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline class. It has a molecular formula of C15H11ClN2 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(p-tolyl)quinoxaline consists of a quinoxaline core with a chlorine atom at the 2-position and a p-tolyl group at the 3-position . The average mass is 254.714 Da .科学研究应用

分析试剂

喹喔啉衍生物,包括类似于2-氯-3-(对甲苯基)喹喔啉的化合物,已被研究作为分析试剂。研究已经确定了它们在重量测定和各种金属离子分析中的潜力,突显了它们在分析化学中的实用性 (Dutt, Sanayal, & Nag, 1968)。

化学行为和合成

已对喹喔啉衍生物对亲核试剂的化学行为进行了研究。这包括通过将邻苯二胺与其他化合物反应,然后用氯化亚磷处理来制备特定的喹喔啉衍生物,表明了这些化合物在合成化学中的多功能性 (El‐Deen & Mahmoud, 2000)。

亲电取代

对于相关结构吡咯并[1,2-a]喹喔啉的研究表明其具有顺利的亲电取代能力,导致各种衍生物的产生。这种性质对于喹喔啉化合物在制药和有机合成中的多样化和官能化具有重要意义 (Cheeseman & Tuck, 1967)。

缓蚀作用

已经研究了喹喔啉化合物作为缓蚀剂,特别是对铜在酸性介质中的缓蚀作用。量子化学计算和实验数据支持它们作为缓蚀剂的效率,为在材料科学和工程中的潜在应用提供了支持 (Zarrouk et al., 2014)。

配体合成

已对喹喔啉P,N配体的合成进行了研究,表明了喹喔啉衍生物在化学中用于制备各种应用中的复杂配体的潜力 (Adam et al., 2013)。

电致变色性能

已经探索了喹喔啉衍生物的电致变色性能,特别是在导电聚合物的背景下。这项研究指向了在材料科学中的应用,特别是在智能材料和电子器件的发展中 (Beyazyildirim et al., 2006)。

抗菌活性

已对喹喔啉衍生物的潜在抗菌活性进行了研究。合成各种衍生物并随后进行测试已经证明了这些化合物在新型抗菌剂开发中的潜在用途 (Singh et al., 2010)。

未来方向

Quinoxaline derivatives, including 2-Chloro-3-(p-tolyl)quinoxaline, have potential for further exploration due to their wide range of biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .

作用机制

Target of Action

2-Chloro-3-(p-tolyl)quinoxaline is a derivative of quinoxaline, a class of compounds known for their wide range of physicochemical and biological activities . Quinoxaline derivatives have been utilized in the design and development of numerous bioactive molecules . Specifically, 2-Chloro-3-(p-tolyl)quinoxaline has demonstrated significant effectiveness against various strains of Candida species . Therefore, the primary targets of this compound are likely to be the cellular components of these fungal organisms.

Mode of Action

Given its effectiveness against candida species , it is plausible that it interacts with key proteins or enzymes within these organisms, disrupting their normal function and leading to their death or inhibition of growth

Biochemical Pathways

Considering its antifungal properties , it may interfere with essential metabolic pathways in fungi, such as cell wall synthesis or ergosterol biosynthesis, which are common targets of antifungal drugs

Result of Action

2-Chloro-3-(p-tolyl)quinoxaline has demonstrated substantial potential in effectively addressing various Candida species . It exhibited heightened efficacy, particularly against Candida krusei isolates . Its performance against other candida species exhibited variability . These results suggest that the compound’s action leads to the inhibition of growth or death of these fungal organisms.

生化分析

Cellular Effects

Quinoxaline derivatives have been shown to have diverse therapeutic uses and can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2-Chloro-3-(p-tolyl)quinoxaline at different dosages in animal models are not well-documented. It has been shown to exhibit significant efficacy in combating the C. albicans cells ATCC 10231 strain in a murine model .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-chloro-3-(4-methylphenyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-15(16)18-13-5-3-2-4-12(13)17-14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGRIDVYCCOAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818836 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)

![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)

![[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B2451671.png)

![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)

![2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2451679.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2451682.png)

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2451685.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2451686.png)